4-Methyl-2-nitro-1-(propylthio)benzene
Description
4-Methyl-2-nitro-1-(propylthio)benzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a methyl group at the para position (C4), a nitro group at the ortho position (C2), and a propylthio group at the meta position (C1).
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-methyl-2-nitro-1-propylsulfanylbenzene |
InChI |
InChI=1S/C10H13NO2S/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
SYFBDOWLEINTDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing functional or structural similarities, including aromatic thioethers, nitro-substituted heterocycles, and aliphatic thioethers.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 4-Methyl-2-nitro-1-(propylthio)benzene | Benzene | 4-Methyl, 2-Nitro, 1-Propylthio | Nitro, Thioether, Methyl |
| (4-Benzylphenyl)(propyl)sulfane | Benzene | 4-Benzyl, 1-Propylthio | Thioether, Benzyl |
| 4-(Propylthio)benzonitrile | Benzene | 4-Propylthio, 1-Cyano | Thioether, Nitrile |
| 1-(4-(Propylthio)phenyl)ethanone | Benzene | 4-Propylthio, 1-Acetyl | Thioether, Ketone |
| 5-Nitro-2-(propylthio)-1H-benzimidazole | Benzimidazole | 5-Nitro, 2-Propylthio | Nitro, Thioether |
| 1-Hexene,4-(propylthio) | Aliphatic alkene | 4-Propylthio, 1-Hexene | Thioether, Alkene |
Key Observations:
- Electron Effects : The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than the nitrile or ketone groups in related aromatic thioethers, significantly deactivating the benzene ring toward electrophilic substitution .
- Heterocyclic vs. Aromatic Systems : The benzimidazole derivative () demonstrates how nitro and thioether groups on fused rings enable pharmacological activity, unlike simple benzene derivatives .
Physical and Spectral Properties
Table 2: Physical States and Spectral Signatures
Key Findings:
- Solubility Trends: Nitro-substituted thioethers (e.g., target compound) are less soluble in non-polar solvents than alkyl-substituted analogs due to increased polarity .
- Thermal Stability : The nitro group enhances thermal stability but may increase sensitivity to reduction or nucleophilic attack .
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